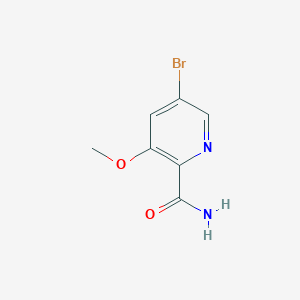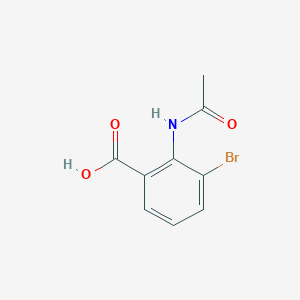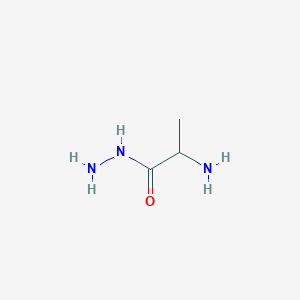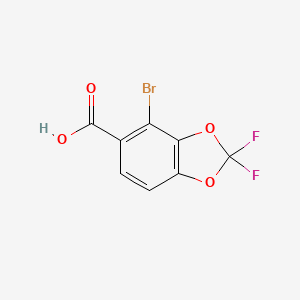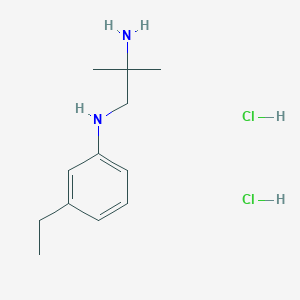
N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group and a diamine moiety, making it a subject of interest for researchers and industrial chemists.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of aniline derivatives followed by reductive amination. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reductive reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can introduce various functional groups to the amine moiety.
Applications De Recherche Scientifique
N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(3-methylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
- N1-(4-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride
- N1-(3-ethylphenyl)-2-ethylpropane-1,2-diamine dihydrochloride
Uniqueness
N1-(3-ethylphenyl)-2-methylpropane-1,2-diamine dihydrochloride is unique due to its specific ethylphenyl substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C12H22Cl2N2 |
|---|---|
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
1-N-(3-ethylphenyl)-2-methylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C12H20N2.2ClH/c1-4-10-6-5-7-11(8-10)14-9-12(2,3)13;;/h5-8,14H,4,9,13H2,1-3H3;2*1H |
Clé InChI |
RRYXGSSSOLXNLY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NCC(C)(C)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


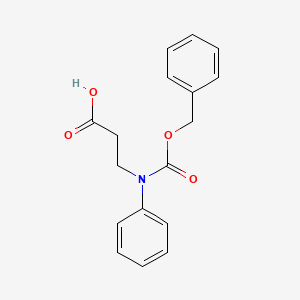

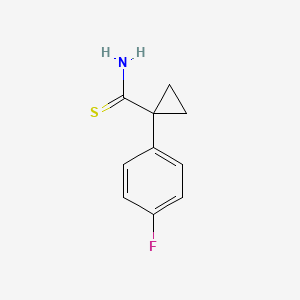
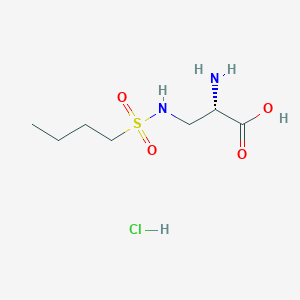
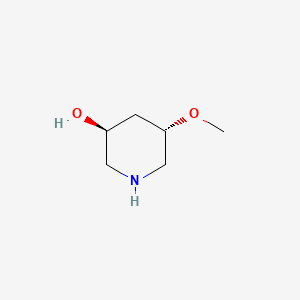
![8-Benzyloxycarbonyl-1,4-dioxa-8-aza-spiro[4.5]decane-6-carboxylic acid](/img/structure/B13507388.png)
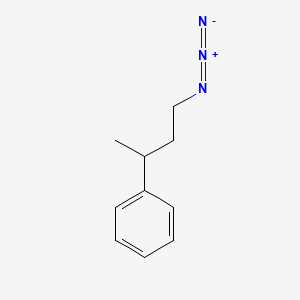
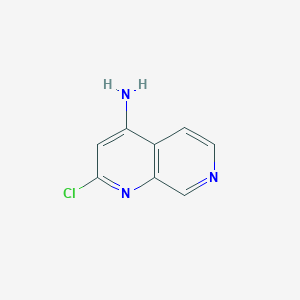
![Benzyl 8-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B13507408.png)
![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)
